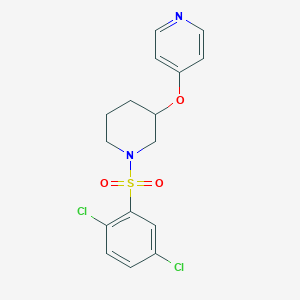

4-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

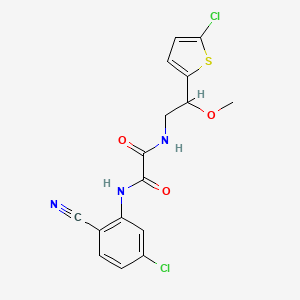

The compound “4-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine” is a complex organic molecule that contains a pyridine ring and a piperidine ring, which are common structures in many pharmaceuticals . The molecule also contains a sulfonyl group attached to a dichlorophenyl ring, which could potentially contribute to its reactivity and biological activity.

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves the coupling of the pyridine and piperidine rings, possibly through a process similar to the Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction that is widely used in organic synthesis .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the pyridine ring could participate in electrophilic substitution reactions, while the piperidine ring could undergo nucleophilic substitution reactions . The sulfonyl group could potentially be reduced or hydrolyzed under certain conditions .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Novel derivatives of this compound, specifically those incorporating sulfonyl and pyridine moieties, have been synthesized and evaluated for their anticancer activity. For instance, a study by Szafrański and Sławiński (2015) synthesized a series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, which exhibited promising activity and selectivity toward leukemia, colon cancer, and melanoma subpanels, indicating potential applications in anticancer drug development (Szafrański & Sławiński, 2015).

Structural Analysis and Molecular Interactions

The structural analysis and molecular interaction studies of compounds related to 4-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine have provided insights into their potential biological applications. For example, research on pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate highlighted the role of the sulfonic acid group in mimicking carboxylate anions, indicating a method to explore drug interactions and molecular binding mechanisms (Balasubramani, Muthiah, & Lynch, 2007).

Synthesis and Characterization

The synthesis and characterization of compounds containing the 4-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine structure or its derivatives have been extensively studied, providing a foundation for further pharmaceutical research. A study by Ammar et al. (2004) prepared novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties, some of which showed antimicrobial activity, demonstrating the compound's versatility for various biomedical applications (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).

Antimicrobial Activity

Further research into derivatives of this compound has also shown antimicrobial properties. For instance, the synthesis and in vitro antimicrobial activity evaluation of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives by Mallesha and Mohana (2014) indicated good activity against pathogenic bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[1-(2,5-dichlorophenyl)sulfonylpiperidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O3S/c17-12-3-4-15(18)16(10-12)24(21,22)20-9-1-2-14(11-20)23-13-5-7-19-8-6-13/h3-8,10,14H,1-2,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIAZMUJJODGST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2699953.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate](/img/structure/B2699955.png)

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2699959.png)

![Lithium(1+) ion 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate](/img/structure/B2699963.png)

![4-methyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylthiazole-5-carboxamide](/img/structure/B2699966.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2699967.png)

![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2699971.png)